molecular formula C19H21ClN4O B12343823 2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride CAS No. 1038915-62-6

2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride

Cat. No.: B12343823
CAS No.: 1038915-62-6
M. Wt: 356.8 g/mol
InChI Key: YXYDNYFWAFBCAN-UQKRIMTDSA-N
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Description

2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of poly (ADP-ribose) polymerase (PARP), which is crucial in the repair of DNA damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride involves several stepsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups that enhance the compound’s activity .

Scientific Research Applications

2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride has several scientific research applications:

    Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is studied for its effects on cellular processes, particularly DNA repair mechanisms.

    Medicine: It is being investigated as a potential therapeutic agent for treating cancers with BRCA mutations due to its PARP inhibitory activity.

    Industry: The compound’s properties make it useful in developing new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride involves its inhibition of PARP enzymes. These enzymes play a critical role in repairing single-strand breaks in DNA. By inhibiting PARP, the compound prevents the repair of DNA damage, leading to cell death in cancer cells that rely on PARP for survival. This makes it particularly effective against cancers with BRCA mutations, which are already deficient in DNA repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride is unique due to its specific configuration and the presence of the piperidinyl group, which enhances its binding affinity to PARP enzymes. This specificity makes it a promising candidate for targeted cancer therapies .

Properties

CAS No.

1038915-62-6

Molecular Formula

C19H21ClN4O

Molecular Weight

356.8 g/mol

IUPAC Name

2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride

InChI

InChI=1S/C19H20N4O.ClH/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);1H/t14-;/m0./s1

InChI Key

YXYDNYFWAFBCAN-UQKRIMTDSA-N

Isomeric SMILES

C1C[C@@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.Cl

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.Cl

Origin of Product

United States

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